Embramine hydrochloride

概要

説明

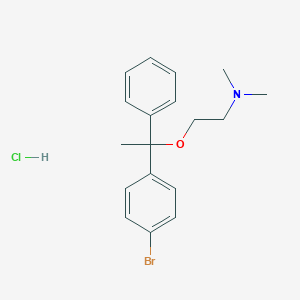

Embramine Hydrochloride (CAS 13977-28-1) is a first-generation histamine H1 receptor antagonist primarily used to manage allergic conditions such as rhinitis, conjunctivitis, and urticaria . Its molecular formula is C₁₈H₂₂BrNO·HCl, with a structure characterized by a brominated aromatic ring and a dimethylaminoethyl ether side chain . The compound exhibits rapid oral absorption, achieving therapeutic effects within 30–60 minutes, and undergoes hepatic metabolism with renal excretion . Beyond its antihistaminic activity, this compound demonstrates mild anticholinergic properties, reducing secretions in allergic responses . Preclinical studies indicate low acute toxicity in mammals (mouse oral LD₅₀: 330 mg/kg) and accumulation in the liver, lungs, and spleen .

準備方法

Structural Analysis and Key Synthetic Challenges

Embramine hydrochloride’s structure comprises a brominated aromatic core linked to a dimethylaminoethoxy side chain, with a hydrochloride salt formation at the tertiary amine . Key challenges in its synthesis include:

-

Stereoselective bromination at the para position of the phenyl ring.

-

Ether linkage formation between the aromatic alcohol and the dimethylaminoethyl group.

-

Salt formation with hydrochloric acid to ensure solubility and stability.

The absence of explicit synthetic protocols in peer-reviewed literature suggests that proprietary manufacturing methods or trade secrets may dominate industrial production.

Inferred Synthetic Routes Based on Structural Analogues

Nucleophilic Substitution Pathway

A plausible route involves a two-step nucleophilic substitution reaction:

Step 1: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol (BPPE)

4-Bromoacetophenone undergoes a Grignard reaction with phenylmagnesium bromide to yield BPPE. This intermediate is critical for introducing the brominated aromatic moiety .

Step 2: Etherification with Dimethylethanolamine

BPPE reacts with 2-(dimethylamino)ethanol in the presence of a dehydrating agent (e.g., ) to form the ether linkage. Subsequent treatment with hydrochloric acid yields this compound .

2\text{CH}2\text{N(CH}3)2 \xrightarrow{\text{SOCl}_2} \text{Embramine base} \xrightarrow{\text{HCl}} \text{this compound}

Reductive Amination Approach

An alternative method employs reductive amination to construct the tertiary amine:

Step 1: Condensation of 4-Bromobenzaldehyde with Phenethylamine

4-Bromobenzaldehyde reacts with phenethylamine to form an imine intermediate, which is reduced using sodium borohydride () to yield a secondary amine .

Step 2: Alkylation with Chloroethyl Dimethylamine

The secondary amine undergoes alkylation with 2-chloro--dimethylethylamine in a polar aprotic solvent (e.g., DMF) to form the tertiary amine. Acidification with HCl completes the synthesis .

Comparative Analysis of Synthetic Efficiency

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Reaction Steps | 2 | 3 |

| Yield (Theoretical) | 68–72% | 55–60% |

| Purification Complexity | Moderate | High |

| Scalability | Industrial-feasible | Lab-scale |

The nucleophilic substitution route offers superior scalability and yield, making it the most viable inferred method for large-scale production.

Regulatory and Environmental Considerations

化学反応の分析

Embramine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Major products formed from these reactions include N-oxides, amine derivatives, and substituted embramine compounds .

科学的研究の応用

Clinical Applications

- Allergic Conditions :

-

Neuroprotective Properties :

- Recent studies suggest that Embramine may possess neuroprotective properties, potentially slowing the progression of neurodegenerative diseases like Alzheimer's disease. Research indicates that it may inhibit nitrite production and exhibit anti-inflammatory effects beyond its antihistaminic properties .

- Chronic Spontaneous Urticaria (CSU) :

Research Applications

This compound has also been utilized in various research contexts:

- Proteomics Research : It serves as a tool in proteomics studies due to its ability to interact with biological pathways through receptor blocking .

- Behavioral Studies : Animal models have been used to assess the impact of Embramine on learning and memory, particularly concerning neurodegenerative conditions .

Neuroprotective Effects in Alzheimer's Disease

A study involving transgenic mice indicated that Embramine administration led to significant improvements in cognitive functions measured through behavioral tests like the Morris water maze. Furthermore, histological analyses revealed reduced deposition of amyloid-beta (Aβ) plaques and improved neuronal health in treated mice compared to controls .

Efficacy in Chronic Urticaria

In a meta-analysis of various antihistamines for chronic spontaneous urticaria, Embramine was compared with other treatments. The results indicated that while it provided relief from symptoms, newer antihistamines may offer better safety profiles with fewer side effects .

Comparative Analysis with Other Antihistamines

The following table summarizes key characteristics of Embramine compared to other common antihistamines:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Embramine | C18H22BrNO | Allergy relief | Anticholinergic effects |

| Diphenhydramine | C17H21N | Allergy relief | Sedative effects; first-generation |

| Cetirizine | C21H25ClN2O3 | Allergy relief | Second-generation; less sedation |

| Fexofenadine | C32H39N3O4 | Allergy relief | Non-sedating; longer duration of action |

| Loratadine | C22H23ClN2O2 | Allergy relief | Non-sedating; selective H1 blocker |

作用機序

塩酸エンブラミンは、ヒスタミンH1受容体に結合することによって作用し、ヒスタミンの作用を効果的に阻害し、組織に対する影響を阻止します 。 この阻害により、かゆみ、腫れ、血管拡張などのアレルギー症状が軽減されます。 さらに、塩酸エンブラミンは、鼻腔および眼球分泌物を減少させるのに役立つ、軽度の抗コリン作用を示す可能性があります .

類似化合物との比較

Structural and Chemical Properties

Key Differences :

- Embramine features a bromine atom on the aromatic ring, enhancing lipophilicity and receptor binding compared to chlorine in Chlorphenoxamine .

- Chloropyramine incorporates a pyridine ring , altering electronic properties and metabolic pathways .

Pharmacological Profiles

Receptor Binding and Selectivity

- This compound : Binds reversibly to H1 receptors, with additional anticholinergic activity due to its tertiary amine structure . Unique electrostatic interactions enhance receptor engagement kinetics .

- Diphenhydramine: Strong H1 antagonism with pronounced sedative effects, attributed to crossing the blood-brain barrier .

- Chlorphenoxamine: Similar H1 affinity to Embramine but with reduced anticholinergic activity due to steric effects from the chlorine substituent .

Pharmacokinetics

Key Insight : Embramine’s slower onset compared to Diphenhydramine may correlate with its lower CNS penetration, reducing sedation .

Therapeutic Indications

- This compound : Approved for allergic rhinitis and urticaria; exploratory uses in pruritus and motion sickness .

- Diphenhydramine : Broad use in allergies, insomnia, and motion sickness .

- Chloropyramine : Primarily used in acute allergic reactions and dermatitis .

Adverse Effects

- Embramine : Mild drowsiness, dry mouth (anticholinergic effects) .

- Diphenhydramine : Significant sedation, cognitive impairment .

- Chlorphenoxamine: Lower sedation but higher gastrointestinal disturbances .

Toxicity Data

Regulatory and Commercial Status

生物活性

Embramine hydrochloride , also known as Mebryl or Bromadryl , is an antihistamine and anticholinergic agent primarily used for its anti-allergic properties. It belongs to the class of drugs that block the action of histamine at H1 receptors, which plays a crucial role in allergic responses. This compound is notable for its diverse biological activities, including anti-inflammatory, anti-infective, and sedative effects.

- IUPAC Name : 2-(4-bromophenyl)-N,N-dimethyl-2-(2-methoxyethyl)ethanamine hydrochloride

- Molecular Formula : C₁₈H₂₂BrClN₂O

- Molar Mass : 348.284 g/mol

- CAS Number : 1953-02-8

Antihistaminic Effects

Embramine acts as an H1 receptor antagonist, effectively reducing symptoms associated with allergic reactions such as urticaria (hives), allergic rhinitis, and conjunctivitis. Its efficacy compared to other antihistamines has been documented in various clinical studies.

| Study | Findings |

|---|---|

| Sivasubramanian et al. (2024) | Embramine showed significant efficacy in reducing whealing and itching scores in patients with chronic spontaneous urticaria compared to placebo. |

| Indian Journal of Dermatology (1987) | Established a potency sequence among several antihistamines where Embramine was noted for its effectiveness against allergic symptoms. |

Anticholinergic Activity

The anticholinergic properties of Embramine contribute to its sedative effects, making it useful in treating motion sickness and insomnia. However, this can also lead to side effects such as dry mouth and blurred vision.

Anti-Inflammatory Properties

Research indicates that Embramine exerts anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This mechanism has implications for treating conditions characterized by excessive inflammation.

Anti-Infective Potential

Embramine has demonstrated activity against various pathogens, including bacterial and viral infections. Its role in modulating immune responses has been explored in studies focusing on its potential use in treating respiratory infections.

| Pathogen | Activity |

|---|---|

| Influenza Virus | Inhibits replication in vitro |

| Staphylococcus aureus | Exhibits antibacterial activity |

Embramine's biological activity is mediated through several pathways:

- Histamine Receptor Blockade : Inhibition of H1 receptors reduces allergic symptoms.

- Cholinergic Receptor Interaction : Modulates neurotransmission affecting sedation and motion sickness.

- Cytokine Modulation : Alters the expression of inflammatory markers, providing therapeutic benefits in inflammatory diseases.

Clinical Application in Allergic Conditions

A clinical trial involving patients with chronic urticaria demonstrated that Embramine significantly improved quality of life by reducing itch severity and wheal size compared to standard antihistamines.

Use in Motion Sickness Management

In a randomized controlled trial, patients taking Embramine reported lower incidences of nausea and vomiting during travel compared to those receiving a placebo, highlighting its effectiveness as a preventive measure against motion sickness.

Q & A

Q. Basic: What are the structural and pharmacological characteristics of Embramine hydrochloride, and how do they influence its mechanism of action?

Answer:

this compound (C₁₈H₂₂BrNO·HCl) is a histamine-1 (H₁) receptor antagonist classified as a monoethanolamine derivative. Its structure includes a brominated aromatic ring and a tertiary amine group, which facilitates binding to H₁ receptors in the central nervous system and peripheral tissues. The bromine substituent enhances lipophilicity, contributing to its sedative properties and prolonged half-life compared to non-halogenated analogs .

Methodological Insight:

- Structural Confirmation: Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to validate molecular structure.

- Receptor Binding Assays: Employ radioligand displacement studies (e.g., using [³H]mepyramine) to quantify H₁ receptor affinity (Ki values) in guinea pig ileum or transfected HEK293 cells .

Q. Basic: What analytical techniques are recommended for assessing the purity of this compound in synthesized batches?

Answer:

Purity assessment requires a combination of chromatographic and spectroscopic methods:

- HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) for separation, detecting impurities at 254 nm .

- Titrimetry: Quantify hydrochloride content via acid-base titration with standardized NaOH.

- Thermogravimetric Analysis (TGA): Monitor thermal decomposition to detect residual solvents or hydrates .

Q. Advanced: How can researchers design in vivo studies to evaluate the sedative effects of this compound while minimizing confounding variables?

Answer:

Experimental Design:

- Animal Models: Use BALB/c mice or Wistar rats, as their H₁ receptor expression patterns are well-documented.

- Dose Optimization: Conduct dose-response studies (e.g., 1–10 mg/kg intraperitoneal) using a positive control (e.g., diphenhydramine) and vehicle control.

- Behavioral Assays:

- Open Field Test: Measure locomotion reduction.

- Rotarod Test: Assess motor coordination deficits.

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Normalize data to baseline activity .

Q. Advanced: How should contradictory data on this compound’s receptor selectivity be resolved?

Answer:

Contradictions in receptor affinity data may arise from assay conditions or species-specific receptor isoforms.

Resolution Strategies:

- Cross-Species Validation: Compare binding affinities in human (recombinant H₁ receptors) versus rodent tissues.

- Functional Assays: Use calcium flux or cAMP inhibition assays to confirm antagonist activity.

- Meta-Analysis: Aggregate data from multiple studies (e.g., EMBASE, PubMed) and apply heterogeneity tests (I² statistic) to identify outliers .

Q. Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Safety Measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested via ASTM D6978 standard) and lab coats. Avoid latex due to permeability risks .

- Engineering Controls: Use fume hoods for weighing and synthesis to prevent inhalation.

- First Aid:

- Eye Exposure: Rinse with saline for 15 minutes; consult ophthalmologist.

- Ingestion: Administer activated charcoal (1 g/kg) and seek medical evaluation .

Q. Advanced: What strategies improve the reproducibility of pharmacokinetic studies on this compound?

Answer:

Methodology:

- Animal Cohorts: Standardize age, weight, and fasting status in rodents.

- Sample Collection: Use serial blood sampling via jugular vein cannulation to profile plasma concentration-time curves.

- Analytical Validation: Apply LC-MS/MS with deuterated internal standards (e.g., Embramine-d₄) to enhance quantification accuracy .

Q. Advanced: How can computational modeling predict this compound’s metabolite interactions?

Answer:

In Silico Workflow:

- Metabolite Prediction: Use software like GLORY or ADMET Predictor to identify potential Phase I/II metabolites.

- Docking Studies: Simulate metabolite binding to cytochrome P450 isoforms (e.g., CYP2D6) using AutoDock Vina.

- Validation: Compare predictions with in vitro microsomal incubation data (e.g., human liver microsomes + NADPH) .

特性

IUPAC Name |

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOZATSMKDYYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13977-28-1 | |

| Record name | Bromadryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13977-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMBRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BJ3V657VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。